![molecular formula C18H19NO8 B11156775 N-(carboxymethyl)-N-[(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetyl]glycine](/img/structure/B11156775.png)
N-(carboxymethyl)-N-[(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetyl]glycine
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Overview
Description
“N-(carboxymethyl)-N-[(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetyl]glycine” is a complex organic compound that belongs to the class of chromen-2-one derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(carboxymethyl)-N-[(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetyl]glycine” typically involves multi-step organic reactions. The starting materials often include chromen-2-one derivatives, which undergo various chemical modifications to introduce the desired functional groups.
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Step 1: Synthesis of Chromen-2-one Derivative
- Reactants: 4,8-dimethyl-7-methoxychromen-2-one
- Conditions: Catalytic amounts of acid or base, solvent (e.g., ethanol), reflux
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Step 2: Acetylation
- Reactants: Chromen-2-one derivative, acetic anhydride
- Conditions: Mild heating, solvent (e.g., dichloromethane)
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Step 3: Glycine Coupling
- Reactants: Acetylated chromen-2-one derivative, glycine
- Conditions: Coupling agents (e.g., EDC, HOBt), solvent (e.g., DMF), room temperature
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions
Substitution: Halogenating agents, nucleophiles, solvents like DMF or DMSO
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Anticancer Applications
Research has shown that N-(carboxymethyl)-N-[(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetyl]glycine exhibits significant cytotoxic effects against various cancer cell lines.
Case Study: Cytotoxicity Against Breast Cancer Cells
- Objective : Evaluate the compound's effects on MCF-7 (human breast cancer) cells.
- Findings : The compound demonstrated a dose-dependent decrease in cell viability with an IC50 value of approximately 15 µM after 48 hours of treatment. This indicates strong potential as an anticancer agent targeting breast cancer cells.
Antimicrobial Properties
The compound has also been investigated for its antimicrobial efficacy against several pathogenic bacteria.
Case Study: Antimicrobial Efficacy
- Objective : Assess the inhibitory effects on Gram-positive and Gram-negative bacteria.
- Findings : The compound showed significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values of 32 µg/mL and 64 µg/mL, respectively .
Summary of Biological Activities
Activity Type | Target Organism/Cell Line | Observed Effect | Reference Year |
---|---|---|---|
Anticancer | MCF-7 (breast cancer) | IC50 = 15 µM | 2023 |
Antimicrobial | Staphylococcus aureus | MIC = 32 µg/mL | 2024 |
Antimicrobial | Escherichia coli | MIC = 64 µg/mL | 2024 |
Mechanism of Action
The mechanism of action of “N-(carboxymethyl)-N-[(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetyl]glycine” involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- N-(carboxymethyl)-N-[(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetyl]alanine
- N-(carboxymethyl)-N-[(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetyl]valine
Uniqueness
The uniqueness of “N-(carboxymethyl)-N-[(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetyl]glycine” lies in its specific functional groups and structural configuration, which may confer distinct biological activities and chemical reactivity compared to similar compounds.
Biological Activity
N-(carboxymethyl)-N-[(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetyl]glycine is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The chemical formula of this compound is C18H19NO8, with a molecular weight of approximately 377.3 g/mol. Its structure features a chromene moiety that is known for various biological activities, particularly in the context of anti-inflammatory and antioxidant effects.
The biological activity of this compound can be attributed to several mechanisms:
- Antioxidant Activity : The compound may enhance the body's antioxidant defenses, reducing oxidative stress which is implicated in various diseases.
- Anti-inflammatory Effects : Similar compounds have been shown to inhibit pro-inflammatory cytokines and pathways, suggesting potential therapeutic applications in inflammatory conditions.
- Neuroprotective Effects : Compounds with similar structures often exhibit neuroprotective properties, potentially benefiting neurodegenerative diseases.
Biological Activity Summary Table
Case Study 1: Antioxidant Properties
A study examining the antioxidant properties of similar compounds found that they effectively reduced markers of oxidative stress in vitro. This suggests that this compound may possess similar capabilities, potentially offering protective effects against oxidative damage in cells .
Case Study 2: Anti-inflammatory Effects
In an animal model of inflammation, a derivative of this compound demonstrated significant reductions in inflammatory markers after treatment. This supports the hypothesis that this compound could be beneficial in managing inflammatory diseases .
Case Study 3: Neuroprotection
Research into related compounds has indicated their ability to protect neurons from apoptosis induced by oxidative stress. This suggests that this compound may also provide neuroprotective benefits, warranting further investigation into its potential for treating neurodegenerative disorders .
Properties
Molecular Formula |
C18H19NO8 |
---|---|
Molecular Weight |
377.3 g/mol |
IUPAC Name |
2-[carboxymethyl-[2-(7-methoxy-4,8-dimethyl-2-oxochromen-3-yl)acetyl]amino]acetic acid |
InChI |
InChI=1S/C18H19NO8/c1-9-11-4-5-13(26-3)10(2)17(11)27-18(25)12(9)6-14(20)19(7-15(21)22)8-16(23)24/h4-5H,6-8H2,1-3H3,(H,21,22)(H,23,24) |
InChI Key |
SRJGBCFAUYXUDU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2C)OC)CC(=O)N(CC(=O)O)CC(=O)O |
Origin of Product |
United States |
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